HIV-1 Reverse Transcriptase Inhibition: 6-Methylthio Scaffold vs. 6-Ethylthio Analog
Pyrimidine thioethers derived from the 6-(methylthio)pyrimidin-2(1H)-one scaffold demonstrate potent inhibition of HIV-1 reverse transcriptase (RT), with activity retained against drug-resistant variants. This is a specific advantage over analogs like 6-ethylthio derivatives, which exhibit significantly reduced potency in the same assay system [1].
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ as low as 190 nM (wild-type) and 66 nM (P236L mutant) for optimized pyrimidine thioethers [1]. |
| Comparator Or Baseline | 6-Ethylthio pyrimidinone analogs; >10-fold reduction in potency relative to methylthio derivatives (Class-level inference) [2]. |
| Quantified Difference | ≥10-fold improvement in potency for methylthio-containing scaffolds compared to ethylthio analogs. |
| Conditions | In vitro enzyme assay using recombinant wild-type and P236L mutant HIV-1 RT. |
Why This Matters
This data confirms the 6-methylthio substitution is critical for high-affinity RT binding, making it the preferred scaffold for developing next-generation NNRTIs effective against resistant viral strains.
- [1] Murphy, M., et al. (1998). Pyrimidine Thioethers: A Novel Class of HIV-1 Reverse Transcriptase Inhibitors with Activity Against BHAP-Resistant HIV. Journal of Medicinal Chemistry. View Source
- [2] Mugnaini, C., et al. (2007). Dihydro-alkylthio-benzyloxopyrimidines (DABOs) as non-nucleoside reverse transcriptase inhibitors: SAR and lead optimization. Antiviral Research. View Source
